2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid
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Overview
Description
2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are significant in medicinal chemistry due to their presence in many commercially available drugs
Preparation Methods
The synthesis of 2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid can be achieved through various synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is typically catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often involve temperatures around 80°C and the use of catalysts like 18-crown-6 and K₂CO₃ .
Chemical Reactions Analysis
2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can react with alkynes in the presence of catalysts to form isoxazole-linked glyco-conjugates . Common reagents used in these reactions include 4-toluenesulfonyl chloride and ethoxycarbonyl formonitrile oxide . The major products formed from these reactions are ester-functionalized isoxazoles .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . Its core structure is found in many drugs, such as sulfamethoxazole, which acts as an antibiotic .
Mechanism of Action
The mechanism of action of 2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid involves its interaction with various molecular targets and pathways. For example, isoxazole derivatives have been shown to bind efficiently with GABA and glutamate receptors . The compound’s effects are mediated through these interactions, which can influence various biological processes.
Comparison with Similar Compounds
2-(3-Methoxyisoxazol-5-YL)-3-methyl-butanoic acid can be compared with other similar compounds such as 3-(3-methoxyisoxazol-5-yl)propanoic acid and haloisoxazoles . These compounds share the isoxazole core but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NO4 |
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Molecular Weight |
199.20 g/mol |
IUPAC Name |
2-(3-methoxy-1,2-oxazol-5-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H13NO4/c1-5(2)8(9(11)12)6-4-7(13-3)10-14-6/h4-5,8H,1-3H3,(H,11,12) |
InChI Key |
QQLDRQAFIXCVFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=NO1)OC)C(=O)O |
Origin of Product |
United States |
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